3',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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Overview
Description
3’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound with the molecular formula C17H22F2O3. It is characterized by the presence of two fluorine atoms and a dioxane ring, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves multiple steps, starting with the preparation of the dioxane ring and the introduction of fluorine atoms. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions to introduce the fluorine atoms. The dioxane ring is then formed through a cyclization reaction involving appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and stringent quality control measures to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 3’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone exerts its effects involves interactions with specific molecular targets. The fluorine atoms and dioxane ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)acetophenone
- 3’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)benzophenone
Uniqueness
Compared to similar compounds, 3’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to its specific substitution pattern and the presence of the valerophenone moiety
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-13(18)9-14(19)8-12/h7-9,16H,3-6,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVIMUNUXVRDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC(=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645973 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-05-8 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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